

An In-depth Technical Guide to Hexyl Propionate (CAS 2445-76-3)

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Compound of Interest

Compound Name: *Hexyl propionate*

Cat. No.: *B1199626*

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Introduction

Hexyl propionate (CAS 2445-76-3), also known as hexyl propanoate, is an organic ester characterized by its distinct fruity and pear-like aroma. This colorless liquid is found naturally in a variety of fruits, including apples and melons, and is a key contributor to their characteristic scent profiles.[1][2] While its primary applications are in the flavor and fragrance industries, its properties as a solvent and a chemical intermediate are also of interest.[3] In the context of life sciences and drug development, understanding the physicochemical properties, synthesis, and metabolic fate of such esters is valuable for toxicology studies, formulation development, and as a potential biomarker for the consumption of certain foods.[4] This guide provides a comprehensive overview of **hexyl propionate**, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an examination of its metabolic pathways.

Physicochemical and Toxicological Data

A summary of the key quantitative data for **hexyl propionate** is presented in the tables below for easy reference and comparison.

Table 1: Chemical and Physical Properties of **Hexyl Propionate**

Property	Value	Reference(s)
CAS Number	2445-76-3	[5]
Molecular Formula	C ₉ H ₁₈ O ₂	[5]
Molecular Weight	158.24 g/mol	[5]
Appearance	Colorless liquid	[3]
Odor	Fruity, pear-like, green, musty	[1][6]
Boiling Point	189-191 °C (at 760 mmHg); 73-74 °C (at 10 mmHg)	[3][6]
Melting Point	-57.5 °C	[7]
Density	0.871 g/mL at 25 °C	[6]
Refractive Index (n ₂₀ /D)	1.411 - 1.414	[3][6]
Flash Point	65 °C (149 °F) - closed cup	[6]
Solubility	Soluble in organic solvents; very slightly soluble in water (63.1 mg/L at 20°C)	[7][8]
logP (Octanol/Water Partition Coefficient)	3.333 (estimated)	[9]

Table 2: Toxicological Data for **Hexyl Propionate**

Test	Species	Route	Value	Reference(s)
LD50	Rat	Oral	> 5000 mg/kg	[2]
LD50	Rabbit	Dermal	> 5000 mg/kg	[2]

Table 3: Spectroscopic Data Identifiers for **Hexyl Propionate**

Spectroscopic Data	Database/Reference
¹ H NMR	Sigma-Aldrich, ChemicalBook
¹³ C NMR	Sigma-Aldrich
IR	ChemicalBook, SpectraBase
GC-MS	PubChem, Human Metabolome Database

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **hexyl propionate** are provided below. These protocols are designed to be adaptable for a standard laboratory setting.

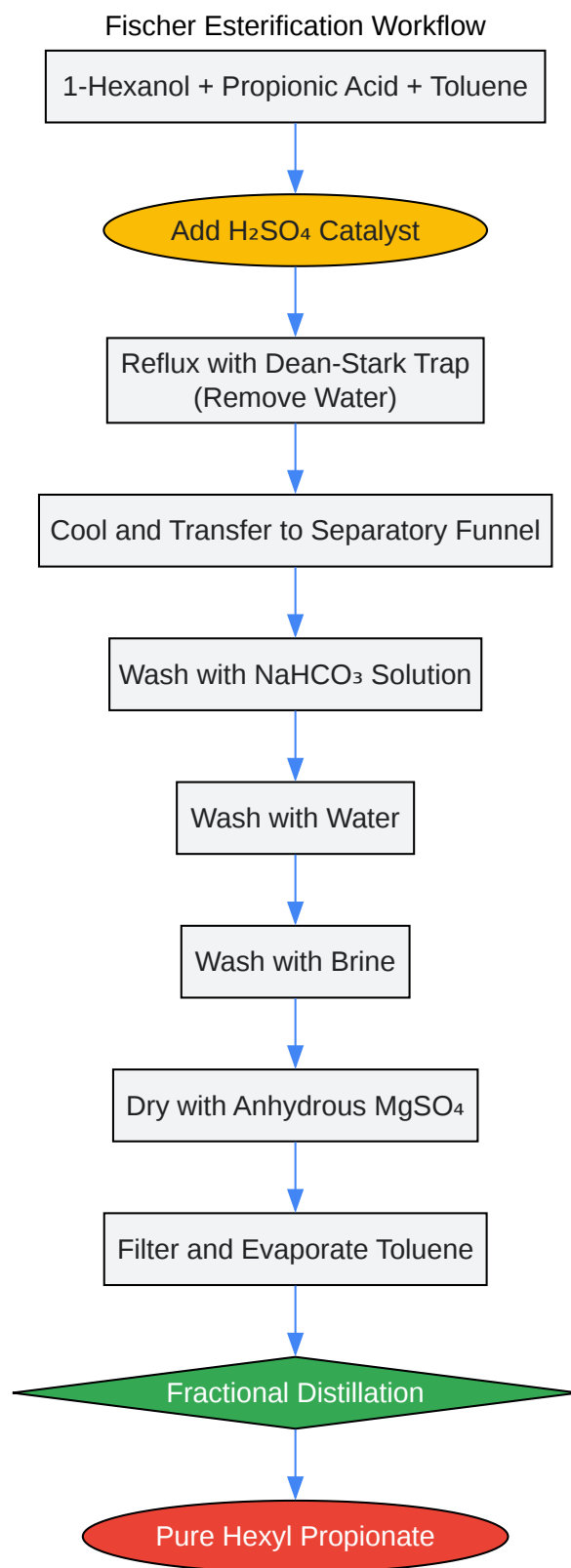
Synthesis of Hexyl Propionate

Hexyl propionate can be synthesized through two primary methods: Fischer esterification and enzymatic synthesis.

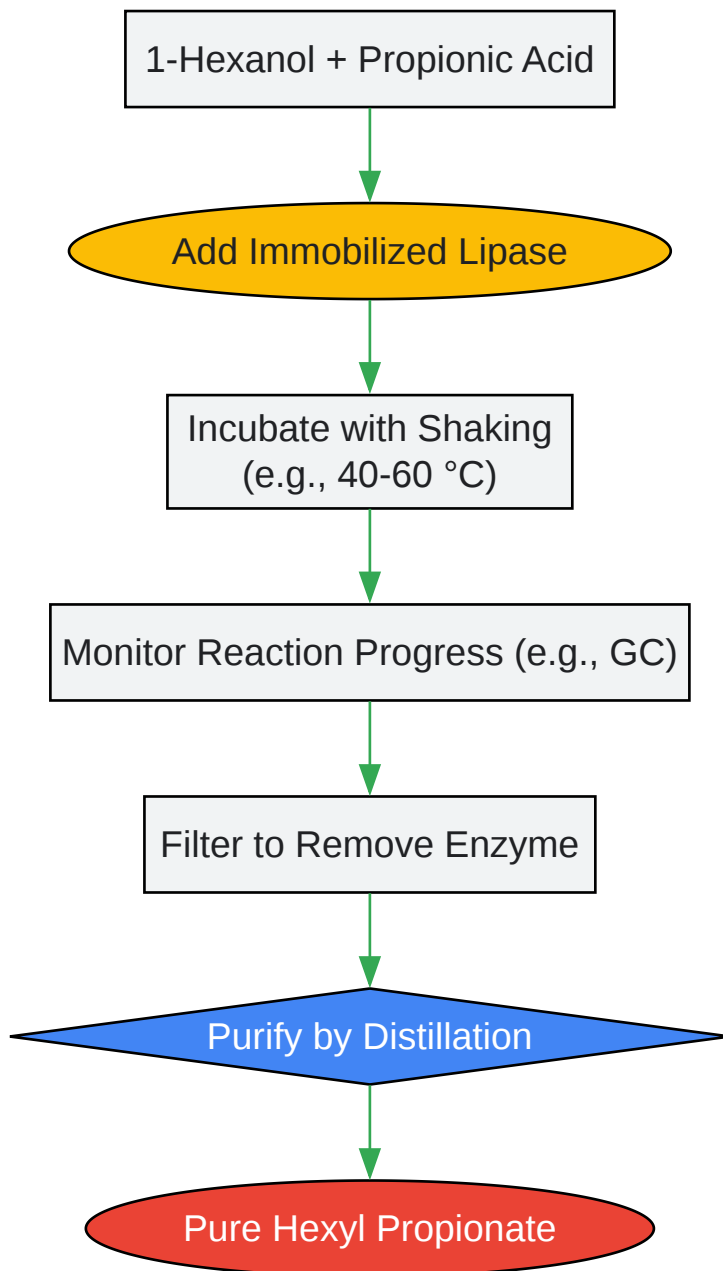
This classic method involves the acid-catalyzed reaction of a carboxylic acid (propionic acid) with an alcohol (1-hexanol).

- Materials:
 - 1-Hexanol
 - Propionic acid
 - Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
 - Toluene (or another suitable solvent for azeotropic removal of water)
 - Saturated sodium bicarbonate (NaHCO₃) solution
 - Brine (saturated NaCl solution)
 - Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

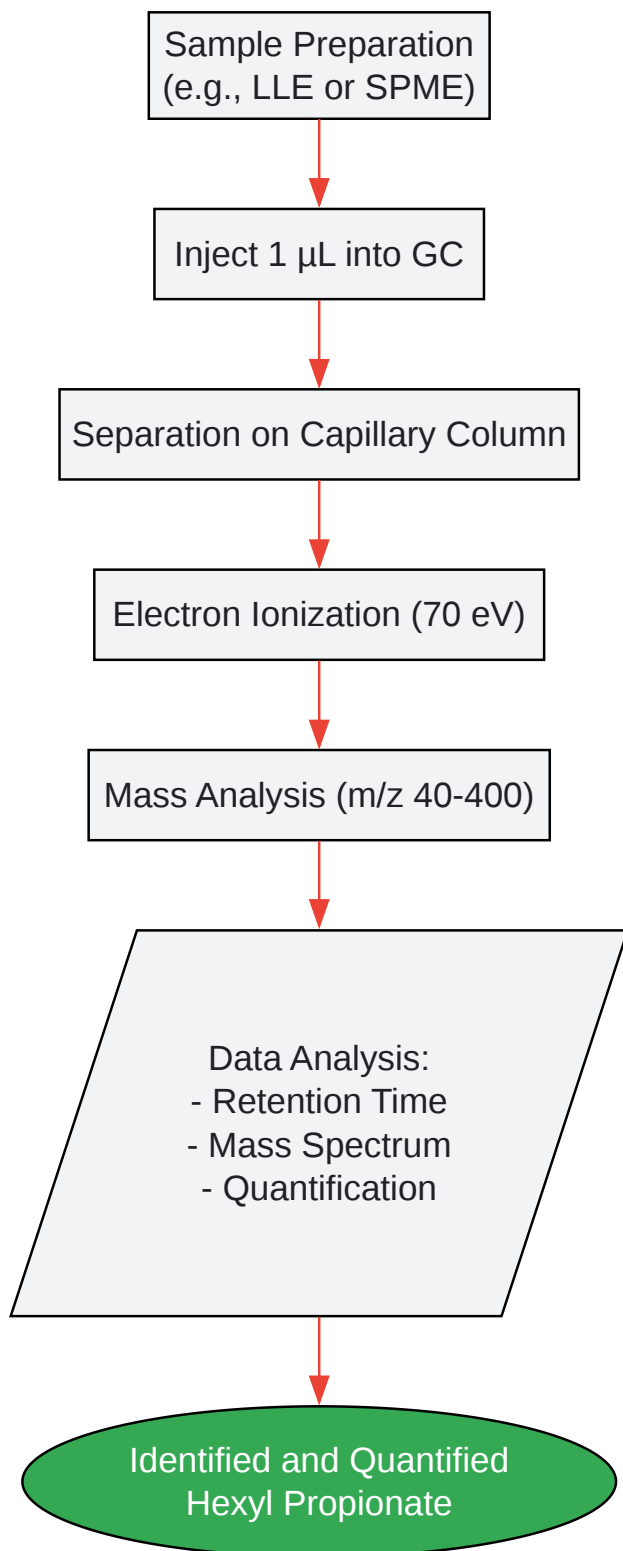
- Round-bottom flask, Dean-Stark apparatus, reflux condenser, separatory funnel, heating mantle, magnetic stirrer and stir bar.
- Procedure:
 - To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-hexanol (e.g., 0.5 mol), propionic acid (e.g., 0.6 mol, 1.2 equivalents), and toluene (e.g., 50 mL).
 - While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL).
 - Assemble the Dean-Stark apparatus and reflux condenser on the round-bottom flask.
 - Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will distill and collect in the Dean-Stark trap.
 - Continue the reflux until no more water is collected in the trap (typically 2-4 hours).^[10]
 - Allow the reaction mixture to cool to room temperature.
 - Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess propionic acid), water, and brine.^[10]
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by rotary evaporation.
 - The crude **hexyl propionate** can be further purified by fractional distillation under reduced pressure.



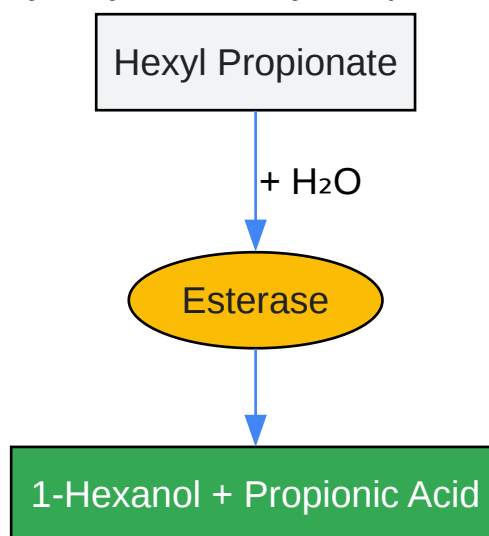
Enzymatic Synthesis Workflow



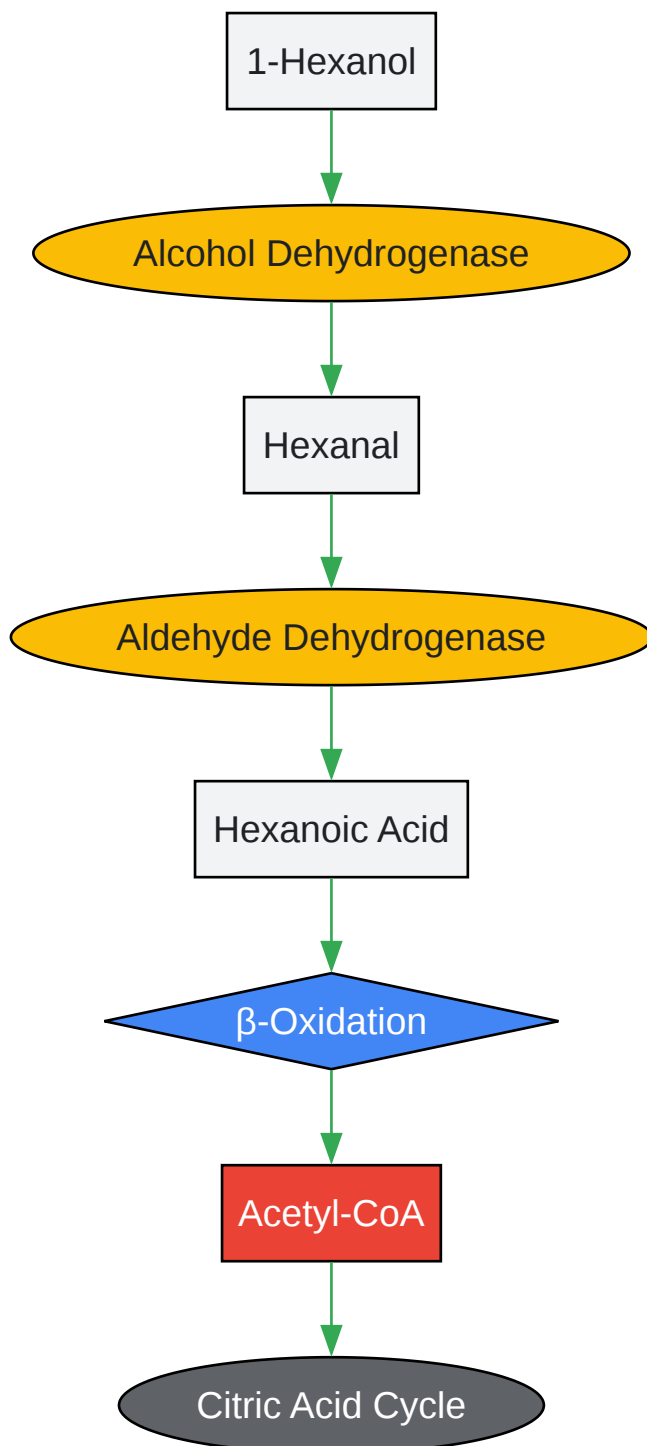
GC-MS Analysis Workflow



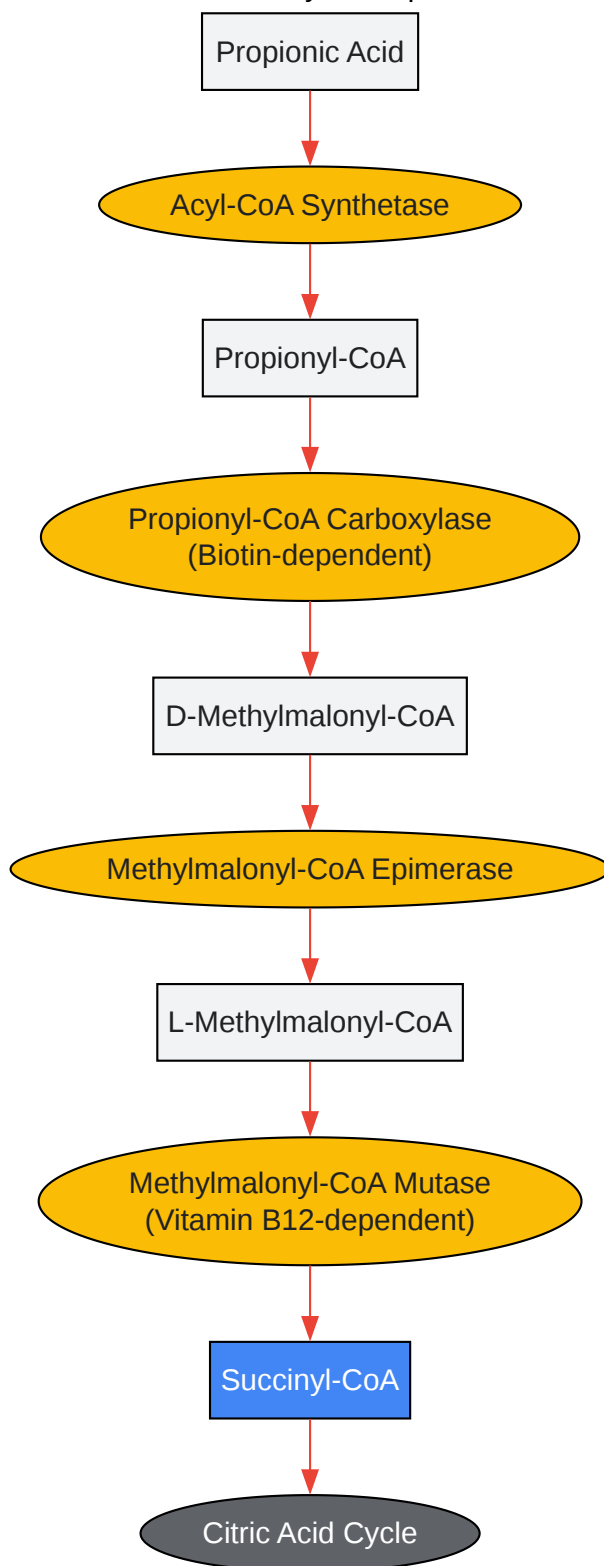
Hydrolysis of Hexyl Propionate



Metabolic Pathway of 1-Hexanol



Metabolic Pathway of Propionic Acid

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